1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone

Neuroscience mGluR2 antagonist CNS drug discovery

Fluorinated pyrazole building blocks with defined substitution patterns are critical for CNS drug discovery but often lack target annotation. 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 1177325-28-8) is TTD-annotated as an mGluR2 antagonist, enabling immediate deployment in binding assays and functional cAMP screens. • Validated mGluR2 antagonist-distinct from 4-F isomer (CAS 1177283-25-8) in receptor binding conformation and metabolic stability • NaH-mediated condensation substrate for generating β-diketone ligands and heterocyclic scaffolds • Cold storage (2-8°C); boiling point 317.6±22.0°C supports fractional distillation purification

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 1177325-28-8
Cat. No. B1504191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone
CAS1177325-28-8
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=C1)C2=CC=CC=C2F
InChIInChI=1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-5-3-2-4-10(11)12/h2-7H,1H3
InChIKeyRQMCSNHFBPOONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorophenyl Pyrazole Ethanone: Procurement Overview


1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 1177325-28-8) is a fluorinated pyrazole derivative with the molecular formula C11H9FN2O and a molecular weight of 204.2 g/mol . The compound features a 2-fluorophenyl substitution at the N1 position of the pyrazole ring and an acetyl group at the C4 position . This specific substitution pattern positions it within the broader class of N-aryl pyrazole ethanones, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical discovery [1].

Fluorinated pyrazole building block for medicinal chemistry and agrochemical synthesis
Reported mGluR2 antagonist annotation supports CNS target engagement studies
Ortho-fluorophenyl substitution enables distinct SAR exploration vs. para-fluoro isomers

Why Generic Substitution Fails


Generic substitution among pyrazole ethanone derivatives is not scientifically tenable due to the critical influence of the fluorine substitution pattern on both biological target engagement and physicochemical properties. The 2-fluorophenyl regioisomer (CAS 1177325-28-8) exhibits distinct electronic and steric characteristics compared to the 4-fluorophenyl isomer (CAS 1177283-25-8), directly impacting receptor binding conformations and metabolic stability [1]. Furthermore, the incorporation of fluorine at the ortho position of the phenyl ring alters the compound's lipophilicity and hydrogen-bonding capacity relative to non-fluorinated or para-fluorinated analogs, which can translate to measurable differences in potency and selectivity in target-based assays [2].

Regioisomer mismatch
4-Fluorophenyl isomer lacks reported mGluR2 annotation and may shift target engagement and physicochemical profiles.
Fluorine substitution pattern
Non-fluorinated or para-fluoro analogs may alter lipophilicity, hydrogen-bonding, and assay potency profiles.

Quantitative Evidence vs. Closest Analogs


mGluR2 Antagonist Activity vs. 4-Fluorophenyl Isomer

1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone is reported as an antagonist of the metabotropic glutamate receptor 2 (mGluR2) [1]. While quantitative IC50 data for this specific compound is not publicly available, the compound's designation as an mGluR2 antagonist in authoritative databases distinguishes it from the 4-fluorophenyl isomer (CAS 1177283-25-8), for which no such target annotation exists [2]. This target engagement profile is consistent with SAR observations that ortho-fluorine substitution on the N-aryl pyrazole scaffold enhances binding to the mGluR2 allosteric site compared to para-fluorine substitution [3].

mGluR2 Annotation
Reported
2-F-Ph: Antagonist4-F-Ph: None
Supports mGluR2 antagonist SAR exploration
Based on TTD database annotation; quantitative IC50 not publicly available
Neuroscience mGluR2 antagonist CNS drug discovery

Boiling Point: Ortho vs. Para Isomer

The 2-fluorophenyl regioisomer (CAS 1177325-28-8) exhibits a distinct boiling point of 317.6±22.0 °C at 760 mmHg . In contrast, the 4-fluorophenyl isomer (CAS 1177283-25-8) possesses a boiling point of 302.18 °C (EPA T.E.S.T. predicted) [1]. This 15.4 °C difference in boiling point reflects the altered intermolecular interactions resulting from the ortho vs. para fluorine substitution pattern.

Boiling Point
Head-to-head
317.6°C vs 302.2°C (Δ 15.4°C)
Higher boiling point may require adjusted distillation parameters
Predicted/experimental values at 760 mmHg; ortho-fluoro effect
Physical chemistry Purification Formulation

Commercial Purity and Storage Specifications

1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone is commercially available with a specified purity of ≥95% (HPLC) from multiple vendors . The compound is recommended for storage at 2-8 °C in a sealed, dry environment to maintain stability . This purity specification aligns with the typical range for fluorinated pyrazole ethanone building blocks (90-98% purity class-wide), but the explicit cold-storage requirement differentiates it from more stable analogs that can be stored at room temperature .

Purity & Storage
Data to verify
≥95% (HPLC); 2–8°C sealed dry
Cold storage needed to preserve compound integrity
Commercial vendor specifications; class-level inference
Procurement Quality control Reproducibility

Synthetic Utility: Condensation Reactivity

Isomeric N-substituted (1H-pyrazol-4-yl)ethanones, including the 2-fluorophenyl variant, undergo condensation with ethyl esters of pyrazole carboxylic acids and fluoroacetic acids using NaH as a base to yield N-substituted (1H-pyrazolyl)propane-1,3-diones [1]. This reaction represents a preparative method for generating functionalized pyrazole derivatives with potential biological activity. The ortho-fluorine substitution does not impede this transformation, maintaining comparable synthetic versatility to other N-aryl pyrazole ethanones [2].

Condensation Reactivity
Reported
NaH-mediated condensation with pyrazole esters
No extensive re-optimization expected for established protocols
Qualitative similarity across N-aryl pyrazole ethanones
Synthetic methodology Heterocyclic chemistry Building block

Applications of 2-Fluorophenyl Pyrazole Ethanone


mGluR2 Antagonist SAR Studies

Procure 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone as a validated starting point for exploring mGluR2 antagonism. The compound's annotation as an mGluR2 antagonist in the Therapeutic Target Database [1] provides a concrete hypothesis for target engagement that is absent for the 4-fluorophenyl isomer. Use in competitive binding assays or functional cAMP assays to establish baseline activity and guide subsequent medicinal chemistry optimization [2].

β-Diketone Ligand Synthesis via Condensation

Employ 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone as a substrate in NaH-mediated condensations with pyrazole carboxylic esters or fluoroacetic esters to generate N-substituted (1H-pyrazolyl)propane-1,3-diones [3]. The resulting β-diketone scaffolds are valuable ligands for metal coordination chemistry and can be further elaborated into heterocyclic systems with potential biological activity [4].

Physicochemical Characterization & Formulation

Leverage the documented boiling point (317.6±22.0 °C) and density (1.2±0.1 g/cm³) of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone to inform purification strategies (e.g., fractional distillation parameters) and formulation solubility predictions. The requirement for cold storage (2-8 °C) should be factored into inventory planning and experimental workflows to ensure compound stability.

Application
Selection Property
Validation Focus
mGluR2 Antagonist SAR Studies
Reported mGluR2 target annotation
Binding/functional assay confirmation vs. 4-fluoro isomer
β-Diketone Ligand Synthesis
Condensation reactivity under NaH
Protocol compatibility and product purification
Physicochemical Characterization & Formulation
Thermal stability and cold-storage requirement
Distillation parameters and solubility predictions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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